molecular formula C14H14N2O2S B2403751 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate CAS No. 1421531-15-8

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate

Cat. No.: B2403751
CAS No.: 1421531-15-8
M. Wt: 274.34
InChI Key: MQHSBASYNRDULX-UHFFFAOYSA-N
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Description

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is a complex organic compound that features a benzothiazole ring fused with an azetidine ring and a cyclopropanecarboxylate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate typically involves multi-step organic reactions. One common method includes the cyclization of a benzothiazole derivative with an azetidine precursor, followed by esterification with cyclopropanecarboxylic acid. The reaction conditions often require the use of catalysts, such as Lewis acids, and solvents like dichloromethane or toluene. The reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve high purity levels required for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzymes or receptors, modulating their activity. The azetidine ring may enhance the compound’s binding affinity and specificity. Pathways involved include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl cyclopropanecarboxylate is unique due to the presence of the cyclopropanecarboxylate group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability and reactivity, making it a valuable candidate for various applications .

Properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] cyclopropanecarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S/c17-13(9-5-6-9)18-10-7-16(8-10)14-15-11-3-1-2-4-12(11)19-14/h1-4,9-10H,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQHSBASYNRDULX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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